molecular formula C9H12O2S B1294505 1-(ethylsulfonyl)-4-methylbenzene CAS No. 7569-34-8

1-(ethylsulfonyl)-4-methylbenzene

Cat. No.: B1294505
CAS No.: 7569-34-8
M. Wt: 184.26 g/mol
InChI Key: XBZQMVYXYKDYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(ethylsulfonyl)-4-methylbenzene is a useful research compound. Its molecular formula is C9H12O2S and its molecular weight is 184.26 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl p-tolyl sulfone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications

Ethyl p-tolyl sulfone finds its primary application in the field of chemical synthesis. Research by Fernández et al. (2014) highlights its use in sulfonyl-transfer reactions for the synthesis of functionalized sulfones. This process involves a base-catalyzed conjugate addition reaction with enones and enals, leading to the formation of γ-keto- and γ-hydroxy sulfones, achieved with high yield and chemoselectivity (Fernández et al., 2014).

Electrochemical Applications

In the realm of electrochemistry, ethyl p-tolyl sulfone derivatives are explored for their potential in lithium-ion battery applications. For instance, Hilbig et al. (2017) investigated sulfone-based electrolytes, including ethyl methyl sulfone, for use in lithium-ion batteries. These sulfones are considered for their higher oxidative stability compared to organic carbonate-based electrolytes, potentially leading to increased energy density in battery applications (Hilbig et al., 2017).

Environmental Applications

In environmental studies, derivatives of ethyl p-tolyl sulfone, such as N-ethyl perfluorooctane sulfonamide (N-EtFOSA), have been examined for their uptake, translocation, and metabolism in plants. Zhao et al. (2018) conducted a study on wheat, soybean, and pumpkin, showing that these plants could efficiently uptake N-EtFOSA from solutions, suggesting potential environmental impacts and biotransformation pathways (Zhao et al., 2018).

Agricultural Applications

In the agricultural sector, ethyl p-tolyl sulfone derivatives like EtFOSA, found in the pesticide Sulfluramid, have been investigated for their biodegradation and impact on the environment. Research by Nascimento et al. (2018) indicates that the use of Sulfluramid in Brazilian agriculture leads to the occurrence of per- and polyfluoroalkyl substances (PFASs) in the environment, highlighting the need for understanding the environmental fate of such compounds (Nascimento et al., 2018).

Safety and Hazards

Ethyl p-tolyl sulfone is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, contact with skin and eyes, and to handle the product only in a closed system or provide appropriate exhaust ventilation .

Future Directions

Sulfones, including Ethyl p-tolyl sulfone, are highly versatile building blocks for organic synthesis and find various applications as drugs, agrochemicals, or functional materials . Therefore, sustainable access to this class of molecules is of great interest. Recent developments in the field of sustainable sulfone synthesis have been reviewed, and novel emerging technologies for a more sustainable sulfone synthesis and future directions have been discussed .

Properties

IUPAC Name

1-ethylsulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZQMVYXYKDYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226600
Record name Sulfone, ethyl p-tolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7569-34-8
Record name 1-(Ethylsulfonyl)-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7569-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl p-tolyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007569348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl p-tolyl sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140243
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfone, ethyl p-tolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl p-tolyl sulfone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US48EZ4X2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(ethylsulfonyl)-4-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-(ethylsulfonyl)-4-methylbenzene
Reactant of Route 3
Reactant of Route 3
1-(ethylsulfonyl)-4-methylbenzene
Reactant of Route 4
Reactant of Route 4
1-(ethylsulfonyl)-4-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-(ethylsulfonyl)-4-methylbenzene
Reactant of Route 6
Reactant of Route 6
1-(ethylsulfonyl)-4-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.